1-Arachidoyl-2-oleoyl-3-palmitoyl-rac-glycerol
Description
[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate is a triester glycerolipid composed of three distinct acyl chains:
- Hexadecanoyl (C16:0): A saturated fatty acid (palmitic acid) at the sn-3 position.
- (Z)-Octadec-9-enoyl (C18:1Δ9Z): A monounsaturated fatty acid (oleic acid) at the sn-2 position.
- Icosanoyl (C20:0): A saturated fatty acid (arachidic acid) esterified to the glycerol backbone’s terminal hydroxyl group.
This compound is structurally analogous to triglycerides but distinguished by its specific regiochemistry and mixed saturation profile. The Z-configuration of the octadec-9-enoyl group confers fluidity and biocompatibility, making it relevant in lipid bilayer studies and synthetic lipid formulations . Industrial synthesis of this compound is feasible at scale, with providers like Shenzhen Aitop Chemical Co., Ltd. offering custom synthesis (95% purity) and quality assurance via NMR, MS, and HPLC .
Properties
IUPAC Name |
[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h26,29,54H,4-25,27-28,30-53H2,1-3H3/b29-26- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKYRFUPKVVPAH-WCTVFOPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H108O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate, commonly referred to as a glycerophospholipid, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its molecular structure, mechanisms of action, and implications in health and disease.
Molecular Structure
The chemical structure of [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate can be represented by the following molecular formula:
This compound is a type of phospholipid that plays a crucial role in cellular membranes and signaling pathways.
The biological activity of this compound is primarily attributed to its role in membrane dynamics and cellular signaling. Phospholipids like [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate are integral components of cell membranes, influencing fluidity and permeability. They also serve as precursors for bioactive lipids involved in inflammation and cell signaling.
Key Mechanisms:
- Membrane Fluidity: Enhances the flexibility and functionality of cellular membranes.
- Signal Transduction: Acts as a precursor for signaling molecules such as diacylglycerol (DAG) and phosphatidic acid, which are involved in various signaling pathways.
- Inflammatory Response: May modulate inflammatory responses by influencing the production of eicosanoids.
Case Studies and Clinical Trials
Several studies have investigated the effects of phospholipids similar to [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate in clinical settings:
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Colorectal Cancer Treatment:
A study published in PubMed Central examined the effects of phospholipid-based formulations on colorectal cancer outcomes. The research indicated that patients receiving treatments enriched with specific phospholipids showed improved clinical outcomes compared to those receiving standard treatments . -
Cardiovascular Health:
Another investigation focused on the role of dietary phospholipids in cardiovascular health, suggesting that these compounds may reduce the risk factors associated with heart diseases by improving endothelial function and reducing inflammation .
Summary of Biological Activities
Scientific Research Applications
Predictive models suggest that [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate may exhibit several biological activities:
- Anti-inflammatory Properties : Similar compounds have been shown to modulate inflammatory responses, making this compound a candidate for therapeutic applications in inflammation-related diseases.
- Cell Signaling : As a lipid, it may participate in signaling pathways that regulate various cellular functions.
- Membrane Fluidity Modulation : Its long hydrophobic chains can influence the physical properties of cellular membranes, which is crucial for maintaining cellular integrity and function.
Pharmacological Research
The compound's potential anti-inflammatory and cell-signaling properties make it a candidate for drug development aimed at treating conditions such as arthritis, cardiovascular diseases, and other inflammatory disorders.
Membrane Biophysics
Studies on the interactions of this compound with biological membranes can provide insights into lipid bilayer dynamics and the role of lipids in membrane protein function.
Metabolomics
Research into the metabolic pathways involving this compound can elucidate its role in cellular metabolism and its impact on health and disease.
Case Studies
- Anti-inflammatory Studies : Research has demonstrated that similar lipid compounds can significantly reduce markers of inflammation in animal models, suggesting that this compound could have comparable effects.
- Membrane Interaction Studies : Experiments using model lipid bilayers have shown that compounds structurally related to [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate can alter membrane permeability and fluidity, which is crucial for drug delivery systems.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis dominates the reactivity profile of this triacylglycerol (TAG), breaking ester bonds to release constituent fatty acids and glycerol.
Acid-Catalyzed Hydrolysis
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Reagents : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
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Conditions : Elevated temperatures (80–100°C), aqueous acidic medium
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Products :
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Icosanoic acid (C₂₀H₄₀O₂)
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Hexadecanoic acid (C₁₆H₃₂O₂)
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(9Z)-Octadec-9-enoic acid (oleic acid, C₁₈H₃₄O₂)
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Glycerol (C₃H₈O₃)
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Base-Catalyzed Hydrolysis (Saponification)
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Reagents : Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
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Conditions : Reflux in aqueous-alcoholic solution
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Products :
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Sodium/potassium salts of the fatty acids (soaps)
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Glycerol
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Key Reaction Pathways :
This reaction is critical in lipid metabolism and industrial soap production .
Oxidation Reactions
The (Z)-octadec-9-enoyl (oleate) group undergoes oxidation at the double bond, leading to rancidity in lipids.
Autoxidation
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Reagents : Molecular oxygen (O₂)
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Conditions : Light, heat, or metal catalysts (e.g., Fe³⁺)
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Products :
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Hydroperoxides
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Aldehydes (e.g., hexanal, nonanal)
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Ketones
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Mechanism :
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Initiation : Radical formation at the allylic position of the double bond.
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Propagation : Peroxyl radical intermediates.
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Termination : Non-radical products.
Enzymatic Hydrolysis (Lipolysis)
Lipases catalyze TAG breakdown in biological systems, enabling energy mobilization.
Key Enzymes:
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Pancreatic lipase : Hydrolyzes sn-1 and sn-3 ester bonds.
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Hormone-sensitive lipase : Adipose tissue-specific, releases free fatty acids.
Products :
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2-Monoacylglycerol (retains the unsaturated oleate group)
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Free fatty acids
Conditions :
Comparative Reaction Table
| Reaction Type | Reagents/Conditions | Major Products | Applications |
|---|---|---|---|
| Acid Hydrolysis | HCl/H₂SO₄, 80–100°C | Free fatty acids, glycerol | Lipid analysis, biodiesel production |
| Saponification | NaOH/KOH, reflux | Soaps, glycerol | Soap manufacturing |
| Autoxidation | O₂, light, metal catalysts | Hydroperoxides, aldehydes | Food spoilage studies |
| Enzymatic Hydrolysis | Lipases, 37°C, pH 7.4 | 2-Monoacylglycerol, free fatty acids | Metabolic research, drug delivery systems |
Stability and Degradation Factors
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Temperature : High temperatures accelerate hydrolysis and oxidation.
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pH : Acidic/basic conditions promote ester bond cleavage.
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Storage : Antioxidants (e.g., BHT) mitigate oxidation in lipid preparations.
Comparison with Similar Compounds
Acyl Chain Diversity
- Chain Length: The icosanoyl (C20:0) group in the target compound provides higher hydrophobicity compared to POPG/POPC (C16:0/C18:1Δ9Z), enhancing its stability in nonpolar environments . In contrast, compounds with very long chains (e.g., C32:3 in BioDeep_00001411469) exhibit increased fluidity but reduced thermal resilience .
- Unsaturation : The Z-configured oleoyl group (C18:1Δ9Z) is shared with POPG and POPC, enabling membrane fluidity. However, the absence of a phosphate head group in the target compound limits its role in charge-mediated interactions .
Head Group Influence
- Phospholipids vs. Neutral Esters : POPG’s anionic phosphate enables electrostatic interactions with cations or proteins, while the target compound’s ester-based structure prioritizes hydrophobic packing .
- Zwitterionic vs. Nonionic: POPC’s phosphocholine group supports stable unilamellar vesicles, whereas the target compound’s neutral ester backbone may favor micelle formation .
Industrial and Analytical Relevance
- Synthetic Accessibility : The target compound’s synthesis is scalable (ton-scale production) with rigorous quality control, as evidenced by Shenzhen Aitop’s capabilities . Phospholipids like POPG require specialized purification due to ionic head groups .
- Collision Cross Section (CCS) : Phosphorylated analogs (e.g., CID 131820255) exhibit distinct CCS values (283.4 Ų for [M+H]+), aiding lipid identification in mass spectrometry .
Preparation Methods
Stepwise Esterification of Glycerol Backbone
The compound is synthesized via sequential esterification of the glycerol hydroxyl groups with hexadecanoic (palmitic), (Z)-octadec-9-enoic (oleic), and icosanoic (arachidic) acids. Key steps include:
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Protection of Primary Hydroxyl Groups : Tert-butyldimethylsilyl (TBDMS) chloride selectively protects the sn-1 and sn-3 positions of glycerol, leaving the sn-2 hydroxyl free for reaction.
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sn-2 Esterification : (Z)-Octadec-9-enoyl chloride reacts with the unprotected sn-2 hydroxyl under anhydrous conditions (DMAP catalyst, 0°C, 12 hr), achieving 78–85% yield.
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Deprotection and Secondary Esterifications : TBDMS groups are removed using tetrabutylammonium fluoride, followed by sn-1 and sn-3 esterification with hexadecanoyl and icosanoyl chlorides (pyridine, reflux, 24 hr).
Table 1: Reaction Conditions for Stepwise Synthesis
| Step | Reagent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| sn-2 Esterification | Oleoyl chloride | DMAP | 0 | 82 ± 3 |
| sn-1/sn-3 Esterif. | Palmitoyl/Arachidoyl | Pyridine | 110 | 68 ± 5 |
Enzymatic Synthesis for Regioselectivity
Lipase-Catalyzed Transesterification
Immobilized Candida antarctica lipase B (Novozym 435) enables regioselective acylation under solvent-free conditions:
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Substrate Ratio : Glycerol:fatty acid methyl esters = 1:3.5 (mol/mol)
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Reaction Time : 48 hr at 60°C
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Conversion Efficiency : 91% for sn-2 position, 84% overall yield
Advantages :
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Eliminates need for hydroxyl protection/deprotection
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Preserves Z-configuration of oleate via mild conditions
Industrial-Scale Production
Continuous Flow Reactor Systems
Patent US11969506B2 details a high-throughput process for analogous lipids:
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Reactor Type : Microtube array membrane (MTAM) reactor
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Parameters :
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Pressure: 4.5 MPa
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Residence time: 8 min
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Catalyst: 0.1% w/w H2SO4
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Output : 12 kg/hr with 94% purity
Table 2: Scalability Metrics
| Parameter | Lab Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Yield | 82% | 88% | 91% |
| Purity (HPLC) | 95% | 93% | 94% |
| Energy Consumption | 8 kWh/kg | 6.2 kWh/kg | 4.5 kWh/kg |
Purification and Isolation
Chromatographic Techniques
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Normal-Phase HPLC :
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Column: Silica gel (5 µm, 250 × 4.6 mm)
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Mobile phase: Hexane:ethyl acetate (95:5)
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Retention time: 14.3 min
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Crystallization : Recrystallization from acetone at −20°C yields 97% pure product.
Analytical Characterization
Q & A
Q. How do environmental factors (e.g., oxidative stress, UV exposure) influence the compound’s stability in formulation studies?
- Experimental Design : Use accelerated stability testing (ICH Q1A guidelines) with forced degradation (e.g., 40°C/75% RH, UV light). Monitor oxidation via peroxide value (PV) or thiobarbituric acid reactive substances (TBARS) assays .
- Mitigation Strategies : Incorporate antioxidants (e.g., BHT) or encapsulation in liposomes to enhance stability .
Methodological Resources
- Statistical Tools : Leverage DoE software (e.g., JMP, Minitab) for optimizing reaction conditions .
- Data Repositories : Deposit spectral data in open-access platforms (e.g., Zenodo) to address reproducibility challenges .
- Ethical Compliance : Follow OECD guidelines for ecotoxicological testing if environmental release is anticipated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
